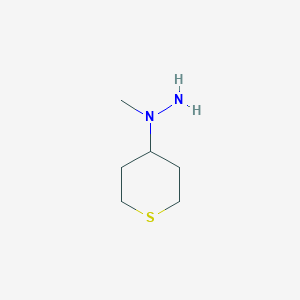

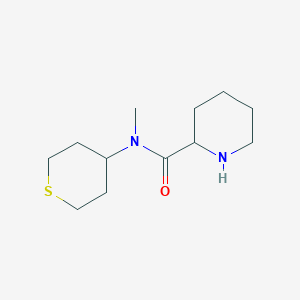

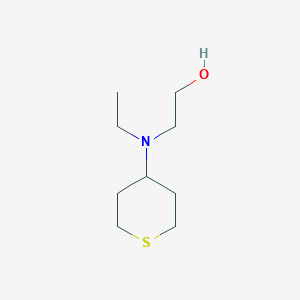

![molecular formula C10H12ClN3O B1477712 7-氯-2,3-二氢苯并[f][1,4]恶杂环己烯-4(5H)-甲酰胺 CAS No. 2097995-94-1](/img/structure/B1477712.png)

7-氯-2,3-二氢苯并[f][1,4]恶杂环己烯-4(5H)-甲酰胺

描述

Dibenzo[b,f][1,4]oxazepine (DBO) derivatives possess an array of pharmacological activities and are of growing pharmaceutical interest . They are compounds with a nucleus containing nitrogen and oxygen as heteroatoms .

Synthesis Analysis

Several synthetic protocols have been developed to construct DBO and DBO derivatives. These methods include cyclocondensation with two precursors exemplified by substituted 2-aminophenols and substituted 2-halobenzaldehydes . Another method involves the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C .Molecular Structure Analysis

Based on the positions of oxygen and nitrogen atoms, different types of benzoxazepine nucleus systems were reported, namely 1,2-benzoxazepine, 1,3- benzoxazepine, 1,4- benzoxazepine, and 1,5- benzoxazepine .Chemical Reactions Analysis

Mechanistic experiments indicated that the hydroxy proton of the aminophenol could play a crucial role in the formation of an alkynylketimine intermediate that undergoes 7- endo-dig cyclization .科学研究应用

工艺开发和可扩展性

一个值得注意的应用涉及相关化合物的可扩展合成的工艺开发,突出了它们在药物发现和药物制造中的重要性。研究证明了具有类似苯并恶杂环己烯核心的化合物的可扩展合成工艺的开发,强调了这些化合物在激酶抑制剂开发中的重要性,例如 mTOR 抑制剂 (Naganathan et al., 2015)。

新型杂环系统

另一项研究重点是新型杂环系统(如二苯并[b,f][1,4]恶杂环己烯)的高效合成,展示了该化合物在新化学实体的创建中具有潜在治疗应用。这强调了该化学物质在产生用于药物开发的新型分子骨架中的效用 (Assadzadeh et al., 2022)。

药理潜力

对二苯并[b,f][1,4]恶杂环己烯(一类与所讨论化合物密切相关的化合物)的研究探索了它们的潜在药理特性,例如它们与各种 G 蛋白偶联受体 (GPCR) 的相互作用。这突出了这些化合物在新疗法开发中的潜力,针对一系列生物途径 (Naporra et al., 2016)。

催化不对称反应

该化合物的结构框架已用于催化不对称反应,表明其在手性分子合成中的价值。此类方法对于生产对映体纯物质至关重要,对化学研究和药物开发的各个领域都很重要 (Munck et al., 2018)。

抗菌和抗癌活性

苯并恶杂环己烯衍生物已被合成并评估其抗菌和抗癌特性,证明了该化学物质在寻找针对传染病和癌症的新疗法中的相关性。该应用展示了此类化合物在新治疗剂发现中发挥作用的潜力 (Kuntala et al., 2015)。

作用机制

Target of Action

It is known that similar compounds, such as dibenzo[b,f][1,4]oxazepine derivatives, have been associated with a variety of pharmacological activities . These activities include acting as antidepressants, analgesics, calcium channel antagonists, histamine H4 receptor agonists, non-nucleoside HIV-1 reverse transcriptase inhibitors, and lachrymatory agents .

Mode of Action

It has been suggested that similar compounds may exert their effects through the inhibition of acetylcholinesterase (ache) activity . This inhibition can range from 9.5 to 81% , potentially leading to an increase in the concentration of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby enhancing cholinergic transmission.

Biochemical Pathways

It is known that similar compounds, such as dibenzo[b,f][1,4]oxazepine derivatives, have been associated with a variety of biochemical pathways . For instance, they have been linked to the modulation of calcium channels , which play a crucial role in the regulation of intracellular calcium levels and are involved in a variety of physiological processes, including muscle contraction, neurotransmitter release, and gene expression.

Result of Action

It has been suggested that similar compounds may exhibit antioxidant, antibacterial, and cytotoxic activities . For instance, they have been found to exhibit potent cytotoxic effects and inhibit the proliferation of tested breast cancer cell lines .

Action Environment

It is known that the selectivity of similar compounds can be rationally tuned via the judicious choice of reaction solvents .

未来方向

属性

IUPAC Name |

7-chloro-3,5-dihydro-2H-1,4-benzoxazepine-4-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3O/c11-8-1-2-9-7(5-8)6-14(10(12)13)3-4-15-9/h1-2,5H,3-4,6H2,(H3,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWXPESAHVBWFCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(CN1C(=N)N)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

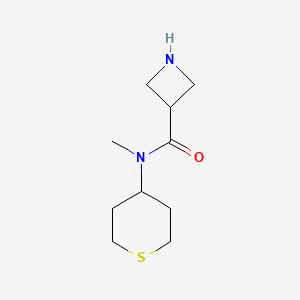

![2-(2-Hydroxyethyl)-6-oxa-2-azaspiro[4.5]decan-9-ol](/img/structure/B1477646.png)

![2-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-ol](/img/structure/B1477651.png)